molecular formula C5H4BrNOS B3048993 2-Bromothiophene-3-carboxamide CAS No. 189330-06-1

2-Bromothiophene-3-carboxamide

Cat. No. B3048993
CAS RN: 189330-06-1
M. Wt: 206.06 g/mol
InChI Key: OXDWVLAFVDRFFT-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-carboxamide is a chemical compound that belongs to the class of organosulfur compounds . It is related to 2-Bromothiophene and 3-Bromothiophene-2-carboxamide . It is used in laboratory chemicals and in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of compounds related to 2-Bromothiophene-3-carboxamide involves various methods. For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . Another method involves the use of 3-amino-thiophene-2-carboxamides as building blocks for the syntheses of polyfunctionalized heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 2-Bromothiophene-3-carboxamide and related compounds can be analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The structure of these compounds is influenced by the aromatic ring and N-substituent at the amide moiety .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as 2-Bromothiophene-3-carboxamide, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antibacterial Activities

A new class of thiophene-based molecules of 5-bromothiophene-2-carboxylic acid have been synthesized in recent research work . The results indicated that the majority of compounds showed promising effective in vitro antibacterial activity .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 2-Bromothiophene-3-carboxamide could also be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 2-Bromothiophene-3-carboxamide could be used in the development of organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Therefore, 2-Bromothiophene-3-carboxamide could potentially be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 2-Bromothiophene-3-carboxamide could also be used in the production of OLEDs.

Synthesis of Functionalized Pyrazole Amide Derivatives

In a recent study, the pyrazole amide derivatives were synthesized via the reaction of thiophene carboxylic acid with various pyrazole amines . This indicates that 2-Bromothiophene-3-carboxamide could be used in the synthesis of functionalized pyrazole amide derivatives.

Stille Cross-Coupling Conditions

3-Bromothiophene-2-carboxamide is used in Stille cross-coupling conditions . This suggests that 2-Bromothiophene-3-carboxamide could also be used in similar reactions.

Safety And Hazards

The safety data sheet for 3-Bromothiophene-2-carboxaldehyde, a related compound, mentions that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-bromothiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDWVLAFVDRFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596667
Record name 2-Bromothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothiophene-3-carboxamide

CAS RN

189330-06-1
Record name 2-Bromothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 2-bromothiophene-3-carbonyl chloride (540 mg, 2.39 mmol) to a solution of aqueous ammonia (25%, 3 mL, 17.44 mmol) with stirring. Stir the mixture for 30 minutes. Concentrate the mixture. Collect the resulting precipitate via filtration and wash the solids with water. Dry the white precipitate in vacuo to obtain the title compound (450 mg, 2.17 mmol).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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